molecular formula C7H8F3N3 B064880 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine CAS No. 163620-24-4

2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine

Cat. No.: B064880
CAS No.: 163620-24-4
M. Wt: 191.15 g/mol
InChI Key: LZYILLLQHBJCFB-UHFFFAOYSA-N
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Description

2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and reactivity. This compound features a pyridine ring substituted with a methylhydrazinyl group at the 2-position and a trifluoromethyl group at the 5-position, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine typically involves the introduction of the methylhydrazinyl and trifluoromethyl groups onto the pyridine ring. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with methylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The methylhydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methylhydrazinyl group can form hydrogen bonds and other interactions with active sites, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methylhydrazinyl)pyridine: Lacks the trifluoromethyl group, making it less lipophilic and potentially less stable.

    5-(Trifluoromethyl)pyridine: Lacks the methylhydrazinyl group, reducing its ability to form specific interactions with biological targets.

    2-(1-Hydrazinyl)-5-(trifluoromethyl)pyridine: Similar structure but with a hydrazinyl group instead of a methylhydrazinyl group, which can affect its reactivity and interactions.

Uniqueness

2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine is unique due to the combination of the methylhydrazinyl and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c1-13(11)6-3-2-5(4-12-6)7(8,9)10/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYILLLQHBJCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380652
Record name 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163620-24-4
Record name 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 163620-24-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Chloro-5-trifluoromethylpyridine (44.3 g; 0.24 mol) was treated with several portions of methyl hydrazine (33.9 g; 0.74 mol) at room temperature under nitrogen. The mixture was heated at 90° C. for 6 hr. The resulting solid was treated with 3M aqueous NaOH and extracted with ethyl acetate. The organic extracts were dried and evaporated to leave an oil/solid. Distillation of the crude product to remove excess hydrazine gave 1-[5-trifluoromethylpyrid-2-yl]-1-methyl hydrazine as a white solid (44.0 g; 94%), m.pt. 52°-55° C. ##STR14##
Quantity
44.3 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
33.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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